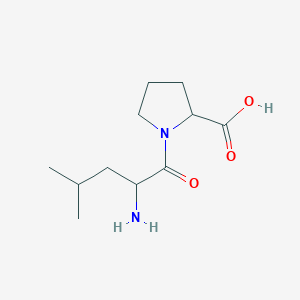

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La leucilprolina puede sintetizarse a través de la descomposición proteolítica de proteínas más grandes . El método de preparación implica el uso de enzimas específicas que catalizan la escisión de los enlaces peptídicos en las proteínas, lo que da como resultado la formación de dipéptidos como la leucilprolina. Los métodos de producción industrial a menudo implican el uso de procesos de fermentación microbiana, donde se utilizan microorganismos genéticamente modificados para producir el dipéptido deseado .

Análisis De Reacciones Químicas

La leucilprolina experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la leucilprolina puede llevar a la formación de derivados de hidroxiprolina .

Aplicaciones Científicas De Investigación

La leucilprolina tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como un bloque de construcción quiral para la síntesis de fármacos y otros compuestos orgánicos . En biología, la leucilprolina es valiosa para estudiar el metabolismo celular y la regulación de la síntesis de macromoléculas tanto en células procariotas como eucariotas . En medicina, se ha investigado su potencial actividad antitumoral y su papel en la regulación de la actividad de las proteasas . Además, la leucilprolina se utiliza en la industria alimentaria como bioprotector contra hongos patógenos transmitidos por los alimentos .

Mecanismo De Acción

El mecanismo de acción de la leucilprolina implica su interacción con objetivos y vías moleculares específicos. La leucilprolina puede actuar como sustrato para las enzimas implicadas en el metabolismo de la prolina, como la prolina deshidrogenasa y la pirrolina-5-carboxilato reductasa . Estas enzimas desempeñan un papel crucial en la reprogramación metabólica que sustenta los procesos celulares como la proliferación, la supervivencia y la respuesta al estrés . La interacción de la leucilprolina con estas enzimas puede influir en varias vías fisiológicas, incluido el metabolismo mitocondrial, la apoptosis y la síntesis de proteínas .

Comparación Con Compuestos Similares

La leucilprolina es única entre los dipéptidos debido a su combinación específica de residuos de leucina y prolina. Compuestos similares incluyen otros análogos de prolina como el ácido azetidina-2-carboxílico e hidroxiprolinas como la trans-4-hidroxi-L-prolina y la cis-4-hidroxi-L-prolina . Estos análogos tienen propiedades y aplicaciones distintas, como su uso como bloques de construcción quirales para la síntesis orgánica y su potencial actividad antitumoral . La leucilprolina destaca por su papel en la regulación de la actividad de las proteasas y sus diversas aplicaciones en la investigación científica y la industria .

Actividad Biológica

1-(2-Amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid, a derivative of proline, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino acid moiety linked to a pyrrolidine ring, suggesting a role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C11H20N2O3, and it features both carboxylic acid and amine functional groups that are pivotal for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Purity | ≥ 98% |

| Storage Conditions | Inert atmosphere, -20°C |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymatic pathways, particularly those involved in protein synthesis and metabolism. Research indicates that it can influence the activity of proteolytic enzymes, which play crucial roles in cellular processes such as apoptosis and tissue remodeling.

Biological Applications

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in collagen degradation, making it a potential therapeutic agent for conditions related to connective tissue disorders. For instance, it has been evaluated for its effectiveness against bacterial collagenases, which are implicated in tissue damage during infections .

- Protein Synthesis : The compound's structure allows it to participate in peptide synthesis, acting as a building block for more complex molecules. This property is particularly valuable in drug development and the synthesis of bioactive peptides .

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating metabolic disorders due to its influence on amino acid metabolism and enzymatic regulation .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A recent investigation demonstrated that derivatives of this compound exhibited significant inhibition of human leukocyte elastase (HLE) with IC50 values ranging from 10 to 20 μM. These findings suggest potential applications in managing inflammatory conditions where elastase plays a role .

- Peptide Synthesis Applications : In a combinatorial chemistry study, variations of this compound were synthesized and tested for their binding affinity to target proteins. The results indicated that modifications to the amino acid side chains enhanced binding efficacy, highlighting the importance of structural variations in developing effective inhibitors .

Propiedades

IUPAC Name |

1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJUNIYRYIAIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.